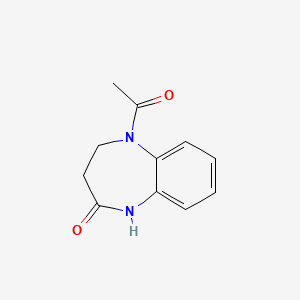
2-(2-ethoxyphenoxy)-N-2-naphthylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of naphthalene derivatives, such as 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide, typically involves strategies that focus on constructing the naphthalene core followed by functionalization. Metal-catalyzed reactions, including those involving palladium, copper, and rhodium, are commonly used for constructing naphthalene derivatives, offering pathways to introduce various functional groups including ethoxyphenoxy and naphthylacetamide moieties (Maheshwari & Hussain, 2023).
Molecular Structure Analysis
Naphthalene derivatives exhibit a planar structure that allows for effective intercalation with DNA, impacting their biological activities. The molecular structure of such compounds, including 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide, is characterized by a conjugated system that contributes to their chemical reactivity and potential pharmacological applications. The specific arrangement of functional groups around the naphthalene core significantly influences the compound's properties and interactions (Tandon et al., 2017).
Chemical Reactions and Properties
Naphthoquinones, closely related to naphthalene derivatives, are known for their redox properties and participation in biological oxidative processes. These compounds, through one- or two-electron reduction processes, can form semiquinones or hydroquinones, respectively. Such reactions are fundamental in understanding the chemical behavior of naphthalene derivatives in biological systems (Pinto & Castro, 2009).
Physical Properties Analysis
The physical properties of naphthalene derivatives, including solubility, melting point, and boiling point, are influenced by the nature of substituted groups. For example, the introduction of an ethoxyphenoxy group could affect the compound's solubility in organic solvents, potentially enhancing its application in various industrial and pharmaceutical formulations. These properties are critical in determining the compound's utility and handling characteristics.
Chemical Properties Analysis
The chemical properties of 2-(2-ethoxyphenoxy)-N-2-naphthylacetamide can be inferred from studies on similar compounds, which demonstrate significant biological activities, such as antimicrobial and anticancer effects. The presence of the naphthylacetamide moiety may contribute to these activities by affecting the compound's interaction with biological molecules. Naphthalene derivatives' reactivity towards nucleophiles and electrophiles, as well as their potential to participate in hydrogen bonding, are essential aspects of their chemical behavior (Kamal et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-ethoxyphenoxy)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-23-18-9-5-6-10-19(18)24-14-20(22)21-17-12-11-15-7-3-4-8-16(15)13-17/h3-13H,2,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSOROONDXPRIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxyphenoxy)-N-2-naphthylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)

![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)
![5-(cyclopropylcarbonyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5618826.png)
![4-chloro-5-methyl-3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5618840.png)

![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isonicotinamide](/img/structure/B5618849.png)
![2-[(2,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5618851.png)


![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5618883.png)
![4-{5-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-2-furoyl}morpholine](/img/structure/B5618897.png)
![2-[(3,4-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5618901.png)